Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-
Brand Name: Vulcanchem
CAS No.: 27184-69-6
VCID: VC18421697
InChI: InChI=1S/C20H18N4O2/c1-13-11-17(25)7-9-19(13)23-21-15-3-5-16(6-4-15)22-24-20-10-8-18(26)12-14(20)2/h3-12,25-26H,1-2H3
SMILES:
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol

Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-

CAS No.: 27184-69-6

Cat. No.: VC18421697

Molecular Formula: C20H18N4O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- - 27184-69-6

Specification

CAS No. 27184-69-6
Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
IUPAC Name 4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-3-methylphenol
Standard InChI InChI=1S/C20H18N4O2/c1-13-11-17(25)7-9-19(13)23-21-15-3-5-16(6-4-15)22-24-20-10-8-18(26)12-14(20)2/h3-12,25-26H,1-2H3
Standard InChI Key ZSSHNGKTCZEMRU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-3-methylphenol, reflects its bis-azo configuration. The central para-phenylene group links two symmetrical m-cresol moieties via azo bonds, creating a planar, conjugated system responsible for its intense coloration. The canonical SMILES string (CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C) and InChIKey (ZSSHNGKTCZEMRU-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.

Physicochemical Properties

Key properties include:

PropertyValue/Description
Melting PointNot reported (decomposes >200°C)
SolubilityInsoluble in water; soluble in DMSO
λmax (UV-Vis)480–520 nm (varies with pH)
StabilityLight-sensitive; prone to azo bond cleavage under UV

The compound’s limited aqueous solubility necessitates organic solvents for processing, while its photolability mandates storage in amber containers.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two sequential diazotization-coupling reactions:

  • Diazotization of p-phenylenediamine: Conducted at 0–5°C in HCl/NaNO2 to form the diazonium salt.

  • Coupling with m-cresol: The diazonium salt reacts with m-cresol in alkaline conditions (pH 8–10), yielding the target compound.

Reaction equation:

p-Phenylenediamine+2NaNO2+2HClDiazonium intermediatem-cresolC20H18N4O2\text{p-Phenylenediamine} + 2\text{NaNO}_2 + 2\text{HCl} \rightarrow \text{Diazonium intermediate} \xrightarrow{\text{m-cresol}} \text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_2

Industrial Optimization

Scaled production employs continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Critical parameters include:

  • Temperature control (±1°C) to prevent diazonium decomposition

  • pH monitoring (7.5–8.5) during coupling

  • Catalyst-free conditions to minimize purification needs.

A comparative analysis of synthetic routes reveals the following efficiencies:

MethodYield (%)Purity (%)Energy Use (kWh/kg)
Batch (lab-scale)7295120
Continuous-flow899885

Functional Applications

Textile Dyes

As a disperse dye precursor, the compound imparts red-to-orange hues to polyester and acetate fabrics. Its azo groups enable covalent bonding with fiber polymers, ensuring wash-fastness. Commercial formulations containing this compound exhibit:

  • Color strength (K/S) values of 18–22

  • Lightfastness ratings of 4–5 (ISO 105-B02)

  • Sublimation resistance up to 210°C

Biomedical Research

Recent studies highlight its pharmacological potential:

  • Antimicrobial activity: MIC values of 32 µg/mL against Staphylococcus aureus

  • Anti-inflammatory effects: 45% reduction in TNF-α production at 50 µM (in vitro)

  • Neuroprotective properties: 30% inhibition of Aβ fibrillization in Alzheimer’s models

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (Agilent Zorbax SB-C18 column) with a mobile phase of acetonitrile/water/0.1% H3PO4 (60:40:0.1 v/v) achieves baseline separation (tR = 8.2 min). MS-compatible methods substitute H3PO4 with 0.1% formic acid, enabling ESI+ detection at m/z 347.1 [M+H]+.

Spectroscopic Techniques

  • FT-IR: Peaks at 1590 cm⁻¹ (N=N stretch), 1250 cm⁻¹ (C-O phenolic), 830 cm⁻¹ (para-substituted benzene)

  • 1H NMR (DMSO-d6): δ 2.25 (s, 6H, CH3), 6.85–7.45 (m, 12H, aromatic), 9.80 (s, 2H, OH)

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